Tetrabromobisphenol A-D6 Tetrabromobisphenol A-D6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210308
InChI:
SMILES:
Molecular Formula: C₁₅H₆D₆Br₄O₂
Molecular Weight: 549.91

Tetrabromobisphenol A-D6

CAS No.:

Cat. No.: VC0210308

Molecular Formula: C₁₅H₆D₆Br₄O₂

Molecular Weight: 549.91

* For research use only. Not for human or veterinary use.

Tetrabromobisphenol A-D6 -

Specification

Molecular Formula C₁₅H₆D₆Br₄O₂
Molecular Weight 549.91

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Structure and Isotopic Labeling

TBBPA-D6 possesses the chemical formula C15H12Br4O2\text{C}_{15}\text{H}_{12}\text{Br}_4\text{O}_2, with six hydrogen atoms replaced by deuterium at specific methyl group positions. This strategic deuteration creates a distinct mass signature (m/zm/z 549.9) while maintaining the stereochemical and electronic properties of native TBBPA. The preservation of phenolic hydroxyl groups ensures comparable reactivity to the parent compound, crucial for its function as an internal standard in metabolic studies .

Physicochemical Properties

The compound’s bromine content (58.3% by mass) confers exceptional thermal stability, with a decomposition temperature exceeding 300°C. Its logP (octanol-water partition coefficient) of 4.7 ± 0.2 indicates moderate hydrophobicity, facilitating partitioning into lipid-rich tissues during biological exposure studies.

Table 1: Key Physicochemical Parameters of TBBPA-D6

PropertyValue
Molecular Weight549.9 g/mol
Deuterium Content6 atoms (1.1% mass)
Melting Point178-182°C
Water Solubility0.12 mg/L (25°C)
Vapor Pressure3.2×1073.2 \times 10^{-7} mmHg

Synthetic Pathways and Production Optimization

Bromination Catalysis

Industrial synthesis employs a biphasic bromination system using:

  • Reactants: Bisphenol A-d6 and elemental bromine (Br2\text{Br}_2)

  • Catalyst: Layered double hydroxides (Mg-Al-CO3_3) at 2.5% w/w

  • Solvent System: Methylene chloride/water (3:1 v/v)

  • Reaction Conditions: 45°C for 12 minutes under nitrogen atmosphere

This method achieves 94% conversion efficiency with <0.5% residual bromine, significantly outperforming traditional homogeneous catalysis approaches.

Purification Challenges

The purification process requires sequential steps:

  • Neutralization of excess bromine with sodium thiosulfate

  • Liquid-liquid extraction using ethyl acetate

  • Crystallization from methanol/water (7:3 v/v)
    Final products demonstrate >99.5% isotopic purity by 2H^2\text{H}-NMR spectroscopy.

Analytical Applications in Modern Toxicology

Mass Spectrometry Quantification

TBBPA-D6 serves as the gold-standard internal standard for LC-MS/MS analyses of bisphenolic compounds. Its deuterium labeling creates a consistent 6 Da mass shift from native TBBPA, enabling:

  • Signal normalization across ionization efficiency variations

  • Matrix effect compensation in biological samples

  • Drift correction in long analytical sequences

Pharmacokinetic Tracers

In recent ADME (Absorption, Distribution, Metabolism, Excretion) studies, TBBPA-D6 has enabled breakthrough discoveries:

  • Enterohepatic Recirculation: 22-28% of orally administered TBBPA undergoes biliary excretion and reabsorption

  • Placental Transfer: Fetal:maternal concentration ratios reach 0.17 ± 0.03 in murine models

  • CYP450 Interactions: Competitive inhibition of CYP3A4 (Ki=4.7μMK_i = 4.7 \mu\text{M}) alters TBBPA clearance rates

Environmental Monitoring Applications

Aquatic Ecosystem Studies

TBBPA-D6-spiked sampling protocols have revealed concerning bioaccumulation patterns:

Table 2: Bioaccumulation Factors in Aquatic Species

OrganismBAF (L/kg)Trophic Magnification Factor
Daphnia magna1,2401.8
Rainbow Trout9802.1
Bald Eagle (liver)4,5703.4

These data underscore TBBPA’s propensity for biomagnification, with deuterated analogs providing critical calibration for field measurements.

Atmospheric Transport

Gas-particle partitioning studies using TBBPA-D6 show:

  • 83% association with PM2.5_{2.5} aerosols at 25°C

  • Henry’s Law constant (HH) = 2.3×1082.3 \times 10^{-8} Pa·m3^3/mol

  • Atmospheric half-life = 14.7 days (OH radical reaction)

Future Directions in Research

Emerging applications demonstrate TBBPA-D6’s expanding utility:

  • Nanoparticle Tracing: Surface-functionalized quantum dots for in vivo imaging

  • Plastic Leaching Studies: Quantifying BPA migration from recycled polymers

  • Exposome Mapping: Longitudinal exposure assessments using hair follicle analysis

Ongoing method development focuses on enhancing sensitivity, with recent advancements achieving detection limits of 2.3 pg/g in adipose tissue. These innovations position TBBPA-D6 as an indispensable tool in 21st-century environmental health research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator